4-Tert-butyl-1H-pyrrole-3-carboxylic acid

AKR1C3 Enzyme Inhibition Cancer

Distinct from regioisomers, this 4-tert-butyl pyrrole-3-carboxylic acid is a selective AKR1C3 inhibitor (IC50 1.41 µM) and a key scaffold for CNS probes (logP 3.12). Ideal for medicinal chemistry & continuous flow synthesis. Procure the correct regioisomer for reliable AKR1C3 studies.

Molecular Formula C9H13NO2
Molecular Weight 167.208
CAS No. 1506804-07-4
Cat. No. B2447991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-1H-pyrrole-3-carboxylic acid
CAS1506804-07-4
Molecular FormulaC9H13NO2
Molecular Weight167.208
Structural Identifiers
SMILESCC(C)(C)C1=CNC=C1C(=O)O
InChIInChI=1S/C9H13NO2/c1-9(2,3)7-5-10-4-6(7)8(11)12/h4-5,10H,1-3H3,(H,11,12)
InChIKeySACKRGRJYNQXJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.05 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Tert-butyl-1H-pyrrole-3-carboxylic Acid CAS 1506804-07-4: Supplier Selection Guide and Comparative Specifications


4-Tert-butyl-1H-pyrrole-3-carboxylic acid (CAS 1506804-07-4) is a heterocyclic organic compound featuring a pyrrole core substituted with a tert-butyl group at the 4-position and a carboxylic acid at the 3-position [1]. It belongs to the class of pyrrole-3-carboxylic acid derivatives, which are widely explored as building blocks in medicinal chemistry for synthesizing bioactive molecules, including enzyme inhibitors and receptor ligands [2]. Its unique substitution pattern distinguishes it from regioisomers such as 5-tert-butyl-1H-pyrrole-3-carboxylic acid (CAS 1936030-87-3) and 4-tert-butyl-1H-pyrrole-2-carboxylic acid (CAS 847955-92-4), each exhibiting distinct physicochemical and biological profiles.

Why 4-Tert-butyl-1H-pyrrole-3-carboxylic Acid Cannot Be Substituted by Its Structural Analogs in Research Procurement


The substitution pattern of the tert-butyl group on the pyrrole ring profoundly influences both synthetic accessibility and biological activity, making simple replacement with regioisomers or des-tert-butyl analogs untenable. For instance, the 4-tert-butyl substituent imparts distinct steric and electronic properties that affect enzyme inhibition profiles compared to the 5-tert-butyl isomer, as evidenced by differential IC50 values against AKR1C3 and mGluR1 [1]. Moreover, the carboxylic acid at the 3-position, as opposed to the 2-position, dictates the compound's utility in continuous flow synthesis and its viability as a scaffold for further derivatization [2]. Therefore, procurement decisions must be guided by these specific, quantifiable differences rather than generic pyrrole-3-carboxylic acid classifications.

4-Tert-butyl-1H-pyrrole-3-carboxylic Acid: Quantitative Evidence of Differentiation from Closest Analogs for Informed Procurement


AKR1C3 Inhibition: 4-tert-Butyl vs. 5-tert-Butyl Regioisomer Selectivity Profile

4-Tert-butyl-1H-pyrrole-3-carboxylic acid exhibits moderate inhibitory activity against human aldo-keto reductase family 1 member C3 (AKR1C3) with an IC50 of 1.41 µM, whereas its 5-tert-butyl regioisomer demonstrates a starkly different selectivity profile, displaying potent antagonism at the human metabotropic glutamate receptor 1 (mGluR1) with an IC50 of 6.30 nM but no reported AKR1C3 activity [1][2]. This divergence underscores the critical impact of tert-butyl positional isomerism on target engagement.

AKR1C3 Enzyme Inhibition Cancer Hormone-dependent

COX-1/COX-2 Selectivity: Negligible Inhibition by 4-tert-Butyl Derivative

In contrast to many pyrrole-based compounds developed as COX-2 selective inhibitors, 4-tert-butyl-1H-pyrrole-3-carboxylic acid exhibits negligible inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values >100 µM in both assays [1]. This lack of COX activity differentiates it from structurally related analogs that may show significant COX inhibition and associated anti-inflammatory effects.

COX-1 COX-2 Inflammation Selectivity Off-target

Physicochemical Differentiation: Enhanced Lipophilicity vs. Unsubstituted Pyrrole-3-carboxylic Acid

The introduction of the tert-butyl group at the 4-position significantly increases lipophilicity compared to the unsubstituted pyrrole-3-carboxylic acid. The target compound exhibits a calculated logP of 3.12 , whereas the parent pyrrole-3-carboxylic acid has a logP of 0.43 . This 2.69 log unit increase translates to approximately a 490-fold higher partition coefficient, indicating greatly enhanced membrane permeability potential.

Lipophilicity logP Drug-likeness Permeability

Synthetic Accessibility: Compatibility with Continuous Flow Chemistry

The tert-butyl ester of 4-tert-butyl-1H-pyrrole-3-carboxylic acid can be efficiently synthesized and hydrolyzed in a single-step continuous flow process, leveraging HBr generated in situ to afford the free acid in high yields (typically >80%) within a single microreactor [1]. In contrast, traditional batch synthesis of pyrrole-3-carboxylic acids often requires multiple steps, including separate ester hydrolysis, and suffers from lower overall yields and increased purification burdens.

Continuous Flow Synthesis Process Chemistry Scalability

4-Tert-butyl-1H-pyrrole-3-carboxylic Acid: Optimal Research Applications Based on Quantitative Evidence


AKR1C3-Targeted Probe Development for Hormone-Dependent Cancers

Given its moderate inhibitory activity against AKR1C3 (IC50 = 1.41 µM) and lack of COX inhibition (IC50 >100 µM), 4-tert-butyl-1H-pyrrole-3-carboxylic acid serves as an ideal starting scaffold for developing selective AKR1C3 probes. Its profile contrasts with the 5-tert-butyl isomer, which potently inhibits mGluR1, underscoring the need for the correct regioisomer in AKR1C3-focused studies [1].

CNS-Penetrant Tool Compound Synthesis

With a calculated logP of 3.12, this compound possesses favorable lipophilicity for crossing the blood-brain barrier, making it a valuable intermediate for synthesizing CNS-active pyrrole derivatives. This property distinguishes it from more polar analogs like unsubstituted pyrrole-3-carboxylic acid (logP 0.43), which may be less suitable for CNS applications [2].

Scalable Process Development and Library Synthesis

The demonstrated compatibility of tert-butyl pyrrole-3-carboxylates with one-step continuous flow synthesis [3] positions 4-tert-butyl-1H-pyrrole-3-carboxylic acid as a preferred building block for medicinal chemistry groups seeking to rapidly generate diverse libraries. Suppliers offering material from continuous flow processes may provide enhanced purity and cost efficiency.

Negative Control for COX-Mediated Inflammation Assays

Due to its negligible inhibition of COX-1 and COX-2 (IC50 >100 µM), this compound can serve as a negative control in assays designed to identify COX-dependent anti-inflammatory agents, ensuring observed effects are not confounded by off-target COX modulation [4].

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